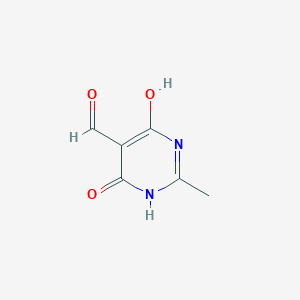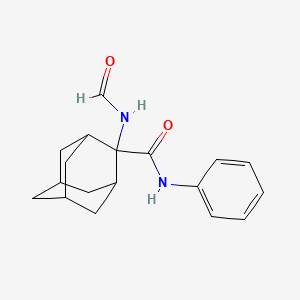
Fluorescent Brightener 181
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 181 typically involves the reaction of 4,4’-dinitrostilbene-2,2’-disulfonic acid with cyanuric chloride and subsequent reduction of the nitro groups to amines. This is followed by condensation with 2,2’-bisbenzoxazole . The reaction conditions often include the use of solvents like diethylene glycol instead of water to increase yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes sulfonation, reduction, and condensation steps, with careful monitoring of temperature, pH, and reaction times to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent Brightener 181 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction of nitro groups to amines is a key step in its synthesis.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly during its synthesis
Common Reagents and Conditions:
Oxidation: Reagents like sodium hypochlorite can be used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like sodium dithionite.
Substitution: Cyanuric chloride is commonly used in substitution reactions during the synthesis
Major Products Formed: The major products formed from these reactions include various intermediates like 4,4’-dinitrostilbene-2,2’-disulfonic acid and the final product, this compound .
Applications De Recherche Scientifique
Fluorescent Brightener 181 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the staining of biological samples to enhance visibility under a microscope.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Widely used in the textile, paper, and detergent industries to enhance the brightness and appearance of products .
Mécanisme D'action
The mechanism of action of Fluorescent Brightener 181 involves the absorption of ultraviolet light and re-emission of blue lightThis property makes it effective in enhancing the brightness and appearance of materials .
Comparaison Avec Des Composés Similaires
Fluorescent Brightener 181 is compared with other similar compounds such as:
Fluorescent Brightener 28 (Calcofluor White M2R): Used primarily in the textile industry for whitening fabrics.
Fluorescent Brightener 119: Known for its high stability and used in plastics.
Fluorescent Brightener 220: Commonly used in detergents for its excellent whitening properties
Uniqueness: this compound is unique due to its high efficiency in absorbing ultraviolet light and re-emitting visible blue light, making it highly effective in a wide range of applications. Its chemical stability and compatibility with various materials further enhance its utility .
Propriétés
Numéro CAS |
12224-37-2 |
|---|---|
Formule moléculaire |
AlCl2HO |
Poids moléculaire |
0 |
Synonymes |
Fluorescent Brightener 181 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







